5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Overview
Description
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline” is a significant intermediate of 1H-indazole derivatives . It is also related to compounds such as “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2-(trimethylsilyl)ethyl ether” and "diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzene-dicarboxylate" .
Synthesis Analysis
The compound is synthesized through two substitution reactions . It is related to the synthesis of other compounds such as "tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate" .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound has a molecular weight of 309.21 . Its physical and chemical properties are similar to those of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .Scientific Research Applications
1. Synthesis and Characterization
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its derivatives are primarily used as intermediates in various chemical syntheses. They are obtained through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, Huang et al. (2021) synthesized and characterized derivatives of this compound, analyzing their molecular structures through density functional theory (DFT) and X-ray diffraction. This approach helps in understanding the molecular conformations and physicochemical properties of such compounds (Huang et al., 2021).
2. Development of Fluorescent Probes
Compounds like this compound are used in the development of fluorescent probes for various applications. For instance, Shen You-min (2014) synthesized a novel near-infrared fluorescence probe using this compound, demonstrating its potential in detecting specific molecules or ions in biological systems (Shen You-min, 2014).
3. Application in Drug Synthesis
This compound is also a key intermediate in the synthesis of pharmaceutical drugs. Büttner et al. (2007) showcased the synthesis of biologically active derivatives using this compound as a building block. The study highlights the potential of such compounds in the development of new therapeutics (Büttner et al., 2007).
4. Electrochemical Sensing Applications
The derivatives of this compound are utilized in designing electrochemical sensors. Luo et al. (2022) developed an electrochemical microsensor using derivatives of this compound for in vivo monitoring of hydrogen peroxide in the brain, demonstrating its potential in medical diagnostics (Luo et al., 2022).
Future Directions
The compound is a significant intermediate of 1H-indazole derivatives, which have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it may have potential applications in the fields of medicine, pesticides, functional materials, and chemical engineering .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHYGQNRQMVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718425 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062174-44-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?
A1: Understanding the crystal structure of a compound provides valuable insights into its three-dimensional arrangement and bonding interactions. In this study [], X-ray single crystal diffraction was employed to determine the crystal structure of this compound-1-carboxylate. This experimentally determined structure was then compared to the computationally optimized structure obtained from Density Functional Theory (DFT) calculations. The agreement between the two structures strengthens the reliability of the computational model and offers a deeper understanding of the compound's molecular geometry and potential interactions with other molecules. This information can be crucial for future studies exploring its potential applications, especially in the context of pharmaceutical development where understanding molecular interactions is essential.
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